molecular formula C8H4N2O3 B8567156 5-Nitro indole-2-one CAS No. 1174006-85-9

5-Nitro indole-2-one

Cat. No. B8567156
M. Wt: 176.13 g/mol
InChI Key: DFRKPWJGEYQSNZ-UHFFFAOYSA-N
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Patent
US08329682B2

Procedure details

1,3-Dihydro-indol-2-one 30a (20.0 g, 150 mmol) was dissolved in sulfuric acid (100 ml, 98%) in an ice-water bath under stirring, and added dropwise with nitric acid (10 ml, 65%-68%) while maintaining the temperature below 0° C. Upon completion of the addition, the mixture was stirred for 1 hour at 0° C. After thin lay chromatography showed the disappearance of starting materials, the reaction mixture was added with ice and filtered after ice-out. The filter cake was washed with water (20 ml×3), and the resulting solid was recrystallized to obtain the title compound 5-nitro-indol-2-one 30b (25.3 g, yield 92.4%) as an orange solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
92.4%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[N+:11]([C:6]1[CH:7]=[CH:8][C:9]2[C:4](=[CH:3][C:2](=[O:10])[N:1]=2)[CH:5]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 0° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at 0° C
Duration
1 h
ADDITION
Type
ADDITION
Details
the reaction mixture was added with ice
FILTRATION
Type
FILTRATION
Details
filtered after ice-out
WASH
Type
WASH
Details
The filter cake was washed with water (20 ml×3)
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=CC(N=C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.3 g
YIELD: PERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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